(3-Chlorophenyl)diphenylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-13-7-12-17(14-18)19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDONZIYFYBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 3 Chlorophenyl Diphenylmethanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemrxiv.org For (3-Chlorophenyl)diphenylmethanol, the primary disconnection strategy involves breaking the carbon-carbon bonds connected to the central tertiary carbon.
Primary Disconnections:
The most logical retrosynthetic disconnections for this compound are at the bonds between the central carbon and the three aryl groups. This leads to two primary synthetic routes:
Route A: Disconnecting one of the phenyl groups and the (3-chlorophenyl) group leads to a benzophenone (B1666685) derivative and a phenyl organometallic reagent, or a (3-chlorophenyl) Grignard reagent and benzophenone.
Route B: Disconnecting the two phenyl groups leads to a 3-chlorobenzaldehyde (B42229) derivative and two equivalents of a phenyl organometallic reagent.
These disconnections point towards the use of powerful carbon-carbon bond-forming reactions, primarily involving organometallic reagents.
Organometallic Reagent-Mediated Synthesis of Tertiary Alcoholsrsc.orgnih.govacs.orgnih.govwikipedia.org
Organometallic reagents are a cornerstone of organic synthesis, particularly for the formation of alcohols. wikipedia.org Their high nucleophilicity allows for efficient addition to carbonyl compounds.
Grignard Reagent Addition to Ketonesrsc.orgacs.orgnih.govwikipedia.org
The Grignard reaction is a classic and widely used method for the synthesis of tertiary alcohols. libretexts.org This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. youtube.com
In the context of this compound synthesis, the most common approach involves the reaction of a phenylmagnesium halide with 3-chlorobenzophenone (B110928) or the reaction of 3-chlorophenylmagnesium halide with benzophenone. googleapis.com
Reaction Scheme:
Route A: 3-Chlorobenzophenone + Phenylmagnesium Bromide → this compound
Route B: Benzophenone + 3-Chlorophenylmagnesium Bromide → this compound
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly reactive Grignard reagent from being quenched by protic solvents. cerritos.edutsijournals.comyoutube.com The reaction proceeds through a six-membered ring transition state. cerritos.edu An acidic workup is then required to protonate the resulting alkoxide and yield the tertiary alcohol. tsijournals.com
Table 1: Key Parameters in Grignard Synthesis of this compound
| Parameter | Description |
| Grignard Reagent | Phenylmagnesium bromide or 3-chlorophenylmagnesium bromide |
| Ketone | 3-Chlorobenzophenone or Benzophenone |
| Solvent | Anhydrous diethyl ether or THF |
| Workup | Acidic (e.g., HCl or H₂SO₄ solution) |
A potential side product in this reaction is biphenyl, which can form from the coupling of unreacted bromobenzene (B47551) with the Grignard reagent. libretexts.org
Organolithium Chemistry and Variantsresearchgate.net
Organolithium reagents are another class of powerful nucleophiles used in the synthesis of tertiary alcohols. wikipedia.orgsaylor.org They are generally more reactive than Grignard reagents and can be advantageous in certain situations. The synthesis of this compound can be achieved by reacting either phenyllithium (B1222949) with 3-chlorobenzophenone or (3-chlorophenyl)lithium with benzophenone.
The generation of organolithium reagents can be achieved through various methods, including the reaction of an organic halide with lithium metal or through metal-halogen exchange. saylor.org The addition of organolithium reagents to ketones is a highly efficient process for forming tertiary alcohols. youtube.com
A patent describes a process for preparing tertiary alcohols using methyllithium (B1224462) or ethyllithium (B1215237) in the presence of an inorganic compound like SiO₂, Al₂O₃, or CaO. google.com While this specific example doesn't directly synthesize the title compound, it highlights the industrial applicability of organolithium reagents in tertiary alcohol synthesis.
Catalytic Approaches to Tertiary Alcohol Formationnih.govsaylor.orgresearchgate.netmdpi.com
While stoichiometric organometallic reactions are robust, catalytic methods offer advantages in terms of atom economy and sustainability.
Transition-Metal Catalysis in Carbonyl Additionsnih.govsaylor.orgmdpi.com
Transition metal catalysts can be employed to facilitate the addition of nucleophiles to carbonyl compounds. rsc.orgrsc.org For instance, a method has been developed for the synthesis of tertiary alcohols from aryl olefins and ketones using a Cp₂TiCl₂ catalyst in the presence of AlCl₃. mdpi.com This one-pot method allows for the conversion of styrenes and substituted styrenes into aryl-substituted tertiary alcohols. mdpi.com While not a direct synthesis of this compound, this approach demonstrates the potential of transition-metal catalysis in forming similar structures.
Another area of research involves the catalytic asymmetric addition of carbon nucleophiles to ketones, which is a desirable route to chiral tertiary alcohols. researchgate.netnih.gov
Enzymatic and Biocatalytic Pathways (for analogous structures)researchgate.net
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. rsc.orgresearchgate.net While the direct enzymatic synthesis of this compound is not widely reported, the synthesis of other chiral tertiary alcohols using enzymatic methods provides a basis for potential future applications. rsc.orgacs.orgnih.govresearchgate.net
Enzymes such as lipases, monooxygenases, and epoxide hydrolases have been utilized to prepare optically active tertiary alcohols. acs.org However, the steric bulk of many tertiary alcohols can limit their access to the active sites of these enzymes. acs.org Aldolases are another class of enzymes that can form carbon-carbon bonds and have been explored for the stereoselective construction of tertiary alcohols. researchgate.net The demand for enantiomerically pure tertiary alcohols in the fine chemical industry continues to drive research in this area. rsc.org
Friedel-Crafts Alkylation Routes and Post-Synthetic Modifications
The synthesis of this compound can be strategically approached through Friedel-Crafts reactions, followed by post-synthetic modifications. A primary route involves the Friedel-Crafts acylation of chlorobenzene (B131634) with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to form a chlorobenzophenone intermediate. google.comlibretexts.org This reaction, however, typically yields a mixture of ortho, meta, and para isomers, with the para-isomer being the predominant product. google.comrsc.org The formation of the desired 3-chlorobenzophenone as a major product would require specific reaction conditions or catalysts to control the regioselectivity.
The general mechanism for the Friedel-Crafts acylation involves the formation of an acylium ion electrophile from the reaction of benzoyl chloride with AlCl₃. libretexts.orgyoutube.com This electrophile then attacks the chlorobenzene ring. The chloro group is an ortho-para directing group due to its ability to donate a lone pair of electrons into the benzene (B151609) ring through resonance, which increases the electron density at these positions. vedantu.comgoogle.com However, the inductive effect of the chlorine atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution. google.com The formation of the meta-isomer, although a minor product, is still observed. google.comrsc.org
Table 1: Isomer Distribution in the Benzoylation of Chlorobenzene This table is illustrative and based on typical outcomes of Friedel-Crafts benzoylation of chlorobenzene.
| Isomer | Typical Yield Range (%) |
| o-chlorobenzophenone | 3 - 12 |
| m-chlorobenzophenone | 0.1 - 4 |
| p-chlorobenzophenone | 84 - 97 |
Once the 3-chlorobenzophenone intermediate is obtained and isolated, the synthesis of this compound can be achieved through a Grignard reaction. This involves the reaction of 3-chlorobenzophenone with a phenylmagnesium halide (e.g., phenylmagnesium bromide). cerritos.edulibretexts.orgodinity.com
An alternative Friedel-Crafts approach involves the reaction of carbon tetrachloride with chlorobenzene and benzene in a stepwise manner, followed by hydrolysis. However, this method can lead to a complex mixture of products. A more direct route is the AlCl₃-mediated Friedel-Crafts alkylation of a mixture of chlorobenzene and benzene with chloroform (B151607) (CHCl₃). This reaction can form a diarylchloromethane intermediate. libretexts.orgvedantu.com
A significant post-synthetic modification in the synthesis of diphenylmethanol (B121723) derivatives involves the hydrolysis of the corresponding diarylchloromethane. libretexts.orgvedantu.com For instance, if (3-chlorophenyl)diphenylchloromethane is synthesized, its subsequent hydrolysis yields the target alcohol, this compound. A notable advancement in this area is the use of alumina (B75360) containing water to catalyze this hydrolysis. libretexts.orgvedantu.com This method offers a simple and efficient work-up procedure.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to enhance sustainability and reduce environmental impact. tandfonline.comworldpharmatoday.comacs.orgnih.govmdpi.com Key areas of focus include the use of greener solvents, alternative catalysts, and process optimization to improve atom economy and minimize waste.
Solvent Selection: Traditional Friedel-Crafts reactions often utilize halogenated solvents such as 1,2-dichloroethane, which are toxic and environmentally persistent. worldpharmatoday.com Green chemistry encourages the use of more benign solvents. While solvent-free reactions represent an ideal, they can be challenging to implement on a large scale. tandfonline.com The use of water as a solvent, facilitated by phase-transfer catalysis, is a greener alternative for certain reactions. tandfonline.com In the context of synthesizing this compound, exploring ionic liquids as both solvent and catalyst has shown promise in similar Friedel-Crafts acylations, potentially leading to easier product separation and catalyst recycling. cerritos.edu
Catalysis: The use of stoichiometric amounts of Lewis acids like AlCl₃ in classical Friedel-Crafts reactions generates significant amounts of acidic waste. A greener approach is the use of catalytic amounts of more environmentally friendly catalysts. tandfonline.commdpi.com Heterogeneous catalysts, such as zeolites and clays, offer advantages like ease of separation and reusability. For the post-synthetic hydrolysis step, the use of recyclable alumina as a catalyst is a prime example of a green modification. libretexts.orgvedantu.com This method avoids the use of expensive reagents and allows for the repeated use of the alumina catalyst after simple washing and drying. libretexts.orgvedantu.com
Table 2: Application of Green Chemistry Principles in the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing synthetic routes to minimize waste generation. |
| Atom Economy | Optimizing reactions to maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents, such as replacing halogenated solvents with greener alternatives. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. Using recyclable catalysts like alumina. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives like water or ionic liquids. |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible, aligning with the broader goals of sustainable industrial chemistry. tandfonline.comworldpharmatoday.comacs.orgnih.govmdpi.com
Mechanistic Investigations of Reactions Involving 3 Chlorophenyl Diphenylmethanol
Acid-Catalyzed Transformations and Carbocation Intermediates
Acid-catalyzed reactions of (3-Chlorophenyl)diphenylmethanol are dominated by the formation and subsequent reactions of a key intermediate, the (3-chlorophenyl)diphenylcarbenium ion. The stability of this tertiary, benzylic carbocation plays a central role in the mechanistic pathways.
The acid-catalyzed dehydration of tertiary alcohols like this compound typically proceeds through an E1 (unimolecular elimination) mechanism. youtube.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, an alkyloxonium ion. libretexts.orgchemguide.co.uk This step is a rapid equilibrium.
The rate-determining step is the subsequent unimolecular dissociation of the alkyloxonium ion to yield water and a tertiary carbocation, the (3-chlorophenyl)diphenylcarbenium ion. youtube.com The formation of this carbocation is facilitated by the stability imparted by the three aryl groups, which can delocalize the positive charge through resonance. The 3-chloro substituent, being electron-withdrawing, has a destabilizing inductive effect on the carbocation, but its effect is modest from the meta position.
The general mechanism is as follows:
Protonation: The hydroxyl group is protonated by the acid catalyst.
Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, forming the (3-chlorophenyl)diphenylcarbenium ion.
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, but in the case of triarylmethanols, this is not possible. The reaction typically proceeds to nucleophilic attack on the carbocation.
The (3-chlorophenyl)diphenylcarbenium ion is a reactive electrophile. Its reactivity is a focal point of studies involving linear free-energy relationships, such as the Hammett equation. The solvolysis of related substituted diphenylcarbinyl chlorides in ethanol, a reaction that also proceeds via a carbocation intermediate, shows a large negative reaction constant (ρ) of -5.1. viu.ca This large negative value indicates that the reaction rate is highly sensitive to the electronic properties of the substituents and that there is a significant buildup of positive charge in the transition state leading to the carbocation. viu.ca
The presence of the electron-withdrawing chlorine atom at the meta-position on one of the phenyl rings slightly destabilizes the carbocation compared to the unsubstituted diphenylcarbenium ion. This is reflected in the kinetics of reactions involving this intermediate. The Hammett equation, log(k/k₀) = ρσ, quantifies this effect, where σ is the substituent constant and ρ is the reaction constant. For a meta-chloro substituent, the σ value is positive (σ_meta = +0.37), which, combined with the large negative ρ value, predicts a slower rate of carbocation formation compared to the unsubstituted parent compound.
The primary reaction pathway for this triarylcarbenium ion, once formed, is capture by a nucleophile. In the context of dehydration, if the reaction is run in a non-nucleophilic solvent, elimination to form an alkene is not possible due to the absence of alpha-hydrogens on the adjacent aryl carbons. Instead, the carbocation may react with another alcohol molecule or other available nucleophiles.
Nucleophilic Substitution Reactions at the Carbinol Center
The carbinol carbon of this compound is susceptible to nucleophilic substitution. Given that it is a tertiary, benzylic alcohol, these reactions predominantly follow an Sₙ1 (unimolecular nucleophilic substitution) mechanism. This pathway involves the formation of the same (3-chlorophenyl)diphenylcarbenium ion intermediate discussed in the acid-catalyzed dehydration.
A key example of this reactivity is the conversion of this compound to 1-chloro-3-(chlorodiphenylmethyl)benzene. libretexts.org This transformation can be achieved using chlorinating agents like thionyl chloride or hydrogen chloride. The mechanism mirrors the initial steps of acid-catalyzed dehydration:
Activation of the Hydroxyl Group: The hydroxyl group is converted into a better leaving group. With HCl, this involves protonation to form the alkyloxonium ion.
Carbocation Formation: The activated group departs (as H₂O), forming the resonance-stabilized (3-chlorophenyl)diphenylcarbenium ion. This is the rate-limiting step.
Nucleophilic Attack: A chloride ion (from the reagent or present in the solution) acts as a nucleophile and attacks the electrophilic carbocation, forming the final product.
The Sₙ2 pathway is sterically hindered at the tertiary carbon and is therefore not a viable mechanism for this substrate. chemguide.co.uk
Electrophilic and Nucleophilic Aromatic Substitution on Aryl Moieties
The three aromatic rings of this compound can potentially undergo aromatic substitution reactions. The outcome of these reactions is governed by the directing and activating/deactivating effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In an EAS reaction (such as nitration, halogenation, or Friedel-Crafts alkylation/acylation), an electrophile attacks the electron-rich aromatic ring. libretexts.orgresearchgate.net The substituents on the rings determine the position of the attack.
On the two unsubstituted phenyl rings: The (3-chlorophenyl)(hydroxy)methyl group is an ortho-, para-director. However, due to its significant steric bulk, attack at the ortho positions is likely hindered, favoring substitution at the para position.
On the 3-chlorophenyl ring: This ring has two substituents to consider: the chlorine atom and the diphenyl(hydroxy)methyl group.
The chlorine atom is deactivating due to its inductive effect but is an ortho-, para-director because its lone pairs can donate electron density through resonance.
The diphenyl(hydroxy)methyl group is, as mentioned, ortho-, para-directing.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. This type of reaction is generally unfavorable for simple aryl halides like chlorobenzene (B131634) because aromatic rings are electron-rich and repel nucleophiles. chemguide.co.uk SNAr typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). chemguide.co.uk
In this compound, the chlorophenyl ring lacks strong activation for SNAr. The diphenyl(hydroxy)methyl group is not sufficiently electron-withdrawing to facilitate this reaction. Therefore, nucleophilic substitution of the chlorine atom is not expected to occur under standard SNAr conditions.
Oxidation and Reduction Mechanisms
The oxidation of this compound, a secondary-like benzylic alcohol, yields the corresponding ketone, (3-chlorophenyl)benzophenone. viu.ca This transformation can be accomplished using various oxidizing agents.
A study utilizing copper pyrithione (B72027) (CuPT) as a catalyst with molecular oxygen or air demonstrates the effective oxidation of (3-chlorophenyl)(phenyl)methanol (B151486) to the corresponding carbonyl compound. viu.ca Kinetic studies on the oxidation of substituted diphenylmethanols with reagents like bromamine (B89241) T show that the reaction is catalyzed by acid.
The mechanism of oxidation often involves the following general steps:
Formation of an intermediate ester-like species with the oxidant (e.g., a chromate (B82759) ester with chromium-based oxidants or an alkyl hypobromite (B1234621) ester with bromamine T).
Abstraction of the hydrogen from the carbinol carbon in a rate-determining step. This can occur via a cyclic transition state or through attack by a base.
Collapse of the intermediate to form the ketone, with the oxidant being reduced in the process.
For example, one proposed pathway for oxidation by bromamine T involves the formation of a diphenylmethyl cation as an intermediate. Another proposed mechanism involves an ipso substitution at the benzene (B151609) ring followed by dehydrobromination. The specific intermediates formed will depend on the oxidant and reaction conditions used.
The table below shows data from a study on the oxidation of (3-chlorophenyl)(phenyl)methanol (2j) catalyzed by Copper Pyrithione (CuPT).
| Time (h) | Conversion of 2j (%) | Yield of Product (%) |
| 1 | 20 | 18 |
| 2 | 41 | 39 |
| 4 | 70 | 68 |
| 6 | 99 | 98 |
| 8 | >99 | 98 |
| Data adapted from a study on CuPT-catalyzed oxidation. viu.ca |
Reduction of (3-Chlorophenyl)benzophenone: The reverse reaction, the reduction of (3-chlorophenyl)benzophenone to this compound, is typically achieved using hydride-transfer reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.
Nucleophilic Attack: A hydride ion from the reducing agent attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is then protonated by a protic solvent (like methanol (B129727) or water) added during the workup step, yielding the final alcohol product, this compound.
Reduction Mechanisms (e.g., Hydride Reductions)
The most common laboratory reagents for the reduction of ketones to secondary alcohols are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov These reagents act as a source of hydride ions (H⁻).
The general mechanism for the reduction of a ketone to an alcohol using a metal hydride reagent proceeds in two main steps:
Nucleophilic attack by the hydride ion: The hydride ion, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a new carbon-hydrogen bond and breaks the pi bond of the carbonyl group, with the electrons moving to the oxygen atom to form an alkoxide intermediate. nih.govnih.gov
Protonation of the alkoxide: The negatively charged alkoxide intermediate is then protonated by a protic solvent (like methanol or water) or in a separate acidic workup step to yield the final alcohol product. nih.govsynthinkchemicals.com
In the context of producing this compound, the precursor ketone would be (3-chlorophenyl)(phenyl)ketone. The reduction would proceed as follows:
Step 1: Hydride Attack The hydride ion from a reagent like sodium borohydride attacks the carbonyl carbon of (3-chlorophenyl)(phenyl)ketone.
Step 2: Protonation The resulting alkoxide is protonated by the solvent (e.g., methanol) to give this compound.
The choice of reducing agent can be critical. Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and reacts violently with protic solvents. nih.gov Therefore, reductions with LiAlH₄ are typically carried out in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol or ethanol. rsc.org
Below is a table summarizing the key features of these common hydride reducing agents.
| Reagent | Formula | Reactivity | Typical Solvents | Workup |
| Sodium Borohydride | NaBH₄ | Mild, selective | Methanol, Ethanol | Automatic with solvent |
| Lithium Aluminum Hydride | LiAlH₄ | Strong, non-selective | Diethyl ether, THF | Separate aqueous/acidic step |
This table provides a general overview of the properties of common hydride reducing agents.
Radical Reactions and Photochemical Transformations
The presence of a chloro-substituent on one of the phenyl rings and the tertiary benzylic alcohol functional group in this compound suggests the possibility of interesting radical and photochemical reactions. While specific studies on this compound are not abundant in the literature, the reactivity can be inferred from related systems.
Radical Reactions:
A potential radical reaction involving this compound is dehalogenation. The carbon-chlorine bond can be cleaved homolytically under certain conditions to generate an aryl radical. This process can often be initiated by radical initiators or photochemical methods. For instance, the photolysis of 3-halogenoanilines in methanol has been shown to proceed via both heterolytic and homolytic cleavage of the carbon-halogen bond. rsc.org A similar homolytic cleavage for this compound would lead to a diphenylmethanol-phenyl radical.
Photochemical Transformations:
Photochemical reactions are initiated by the absorption of light. Aromatic compounds, such as the phenyl groups in this compound, can absorb UV light and be promoted to an excited state. From this excited state, a variety of reactions can occur.
One possible photochemical pathway is the cleavage of the carbon-chlorine bond. The photolysis of chloroaromatic compounds can lead to the formation of aryl radicals and a chlorine radical. These highly reactive species can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or reactions with oxygen if present.
Another potential photochemical process is the photo-oxidation. For example, the photochemical oxidation of chloroform (B151607) in the presence of oxygen can generate phosgene (B1210022) via a radical chain mechanism. nih.gov While the substrate is different, this illustrates the potential for photo-initiated radical reactions involving chlorinated compounds. In the case of this compound, irradiation in the presence of an oxidizing agent or a photosensitizer could lead to a variety of oxidation products.
A study on the photolysis of 3-halogenoanilines in methanol revealed that both photosubstitution (replacement of the halogen with a methoxy (B1213986) group) and photoreduction (replacement of the halogen with hydrogen) can occur. rsc.org By analogy, the photolysis of this compound in a solvent like methanol could potentially lead to (3-methoxyphenyl)diphenylmethanol or diphenylmethanol (B121723), respectively. The proposed mechanism for these transformations involves the formation of radical cations and the cleavage of the carbon-halogen bond from an excited singlet state. rsc.org
The following table outlines the potential products from hypothetical radical and photochemical reactions of this compound based on analogies with similar compounds.
| Reaction Type | Potential Reactants/Conditions | Plausible Products |
| Radical Dehalogenation | Radical initiator (e.g., AIBN), H-donor | Diphenylmethanol |
| Photochemical Dechlorination | UV light, H-donor solvent (e.g., Methanol) | Diphenylmethanol |
| Photochemical Substitution | UV light, Methanol | (3-Methoxyphenyl)diphenylmethanol |
This table presents hypothetical reaction pathways and products for this compound based on known reactions of analogous chemical structures.
Derivatives and Functional Analogs of 3 Chlorophenyl Diphenylmethanol: Design and Synthesis
Rational Design Principles for Structural Modification
The rational design of (3-chlorophenyl)diphenylmethanol derivatives is primarily driven by the goal of optimizing their biological activity and pharmacokinetic profiles. The triphenylmethane (B1682552) core is a common feature in many biologically active compounds, and modifications are strategically planned to enhance interactions with specific biological targets.
Another important aspect of rational design is the modification of the carbinol hydroxyl group. This group can be derivatized to form ethers or esters, which can alter the compound's solubility, stability, and ability to cross cell membranes. For example, esterification of the hydroxyl group can be used to create prodrugs that are converted to the active alcohol form in vivo. nih.gov
Furthermore, the chlorine atom on the phenyl ring presents an opportunity for functionalization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby expanding the chemical space of accessible derivatives. libretexts.orgorganic-chemistry.orgyoutube.com The choice of substituent is often guided by the desire to improve target affinity or to introduce new functionalities, such as fluorescent tags for imaging studies.
Synthesis of Ethers and Esters from the Carbinol Hydroxyl Group
The tertiary hydroxyl group of this compound is a key site for synthetic modification, allowing for the preparation of a variety of ether and ester derivatives. These reactions typically involve the reaction of the alcohol with an appropriate electrophile.
The synthesis of ethers from this compound can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Given the steric hindrance around the tertiary alcohol, this reaction may require forcing conditions.
The esterification of tertiary alcohols such as this compound can be challenging due to steric hindrance, which can slow down the reaction rate and favor elimination side reactions. stackexchange.com However, several methods have been developed to overcome these challenges. One approach involves the use of a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.org The reaction is typically heated to drive the equilibrium towards the formation of the ester. libretexts.org Another method for the direct esterification of tertiary alcohols involves the use of a sulfonic acid cation exchange resin as a catalyst in a non-aqueous system. researchgate.net
Alternatively, more reactive acylating agents can be employed. For example, the reaction of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, can afford the corresponding ester. libretexts.org The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct, respectively. A patent describes a process for the synthesis of phenyl esters directly from phenols and carboxylic acids using a borate-sulfuric acid catalyst complex, which could potentially be adapted for the esterification of this compound. google.com Additionally, oxidative esterification of alcohols to esters can be achieved under metal-free conditions using oxygen as the oxidant, initiated and promoted by an ionic liquid. nih.gov
A study on the synthesis of triarylmethanes via palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters highlights the use of diarylmethyl 2,3,4,5,6-pentafluorobenzoates as suitable substrates. nih.gov This suggests that the synthesis of such an ester from this compound would be a viable strategy for further functionalization. The reactivity of diphenylmethyl esters in these coupling reactions was found to correlate with the pKa of the corresponding carboxylic acid, with the more electron-withdrawing pentafluorobenzoate being the most reactive. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |
| This compound | Alkyl halide | Ether | Strong base | General Knowledge |
| This compound | Carboxylic acid | Ester | Acid catalyst (e.g., H₂SO₄) | libretexts.org |
| This compound | Acyl chloride | Ester | Base (e.g., pyridine) | libretexts.org |
| This compound | Acid anhydride | Ester | Base (e.g., pyridine) | libretexts.org |
| This compound | Carboxylic acid | Ester | Borate-sulfuric acid catalyst | google.com |
| This compound | Alcohol | Ester | Ionic liquid, O₂ | nih.gov |
| This compound | 2,3,4,5,6-Pentafluorobenzoic acid | Ester | Standard esterification methods | nih.gov |
| This compound | Carboxylic acid | Ester | Sulfonic acid cation exchange resin | researchgate.net |
Functionalization of the Chlorophenyl Moiety (e.g., Cross-Coupling Reactions)
The chloro substituent on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use in cross-coupling reactions increasingly common. libretexts.org
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a derivative with a biaryl moiety. The success of this reaction with sterically hindered aryl chlorides often relies on the use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst. libretexts.orgnih.gov The reaction typically proceeds in the presence of a base, such as potassium carbonate or sodium carbonate. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing access to derivatives containing an arylethynyl group. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com For less reactive aryl chlorides, higher reaction temperatures may be required. acs.org The resulting alkynyl derivatives can serve as valuable intermediates for further transformations, such as click chemistry.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. youtube.comwikipedia.orglibretexts.org This reaction would allow for the introduction of a vinyl group or a substituted vinyl group onto the chlorophenyl ring of this compound. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. youtube.com
| Cross-Coupling Reaction | Coupling Partner | Resulting Moiety | Key Catalyst/Reagents | Reference |
| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd catalyst, phosphine ligand, base | libretexts.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne | Arylethynyl | Pd catalyst, Cu(I) co-catalyst, base | wikipedia.orglibretexts.org |
| Heck | Alkene | Substituted alkene | Pd catalyst, base | wikipedia.orgorganic-chemistry.org |
Incorporation into Complex Molecular Architectures and Scaffolds
The this compound scaffold can be incorporated into larger and more complex molecular architectures, such as dendrimers and drug delivery systems, to impart specific properties or to serve as a core structure. The triphenylmethane motif is a known component in the construction of such macromolecules.
Dendrimers, which are highly branched, monodisperse macromolecules, can be synthesized using a triphenylmethane core. researchgate.net The iterative synthesis of dendrimers allows for the precise control of size, shape, and surface functionality. The this compound unit could serve as a starting point for the divergent synthesis of dendrimers, where successive generations of branching units are added to the core. A study describes the synthesis of polyphenylene dendrimers with triphenylbenzene cores via a sequence of Suzuki coupling reactions, a strategy that could be adapted to incorporate the this compound scaffold. researchgate.net Another approach involves the use of triazine-based dendrimers, where drug molecules can be conjugated to the dendrimer structure. nih.gov
Furthermore, the principles of self-assembly can be utilized to create complex structures. For instance, linear-dendritic block copolymers, which consist of a linear polymer chain attached to a dendron, can self-assemble into core-shell structures in aqueous solution. nih.gov The this compound moiety could be part of the hydrophobic dendritic block in such a copolymer.
The incorporation of this compound into these complex architectures can be achieved through the synthetic handles discussed in the previous sections. The carbinol hydroxyl group can be used to attach the scaffold to a polymer backbone or a dendrimer core via an ether or ester linkage. The functionalized chlorophenyl ring can also serve as an attachment point through cross-coupling reactions. The resulting macromolecules may have applications in areas such as drug delivery, where the dendrimer can act as a carrier for a therapeutic agent, or in materials science, where the properties of the dendrimer can be tailored for specific applications. nih.gov
| Complex Architecture | Synthetic Strategy | Potential Application | Reference |
| Dendrimers | Divergent synthesis from core, Suzuki coupling | Drug delivery, materials science | researchgate.netresearchgate.net |
| Drug Delivery Conjugates | Attachment of drug molecules to the scaffold | Targeted drug delivery | nih.gov |
| Linear-Dendritic Block Copolymers | Covalent attachment to a linear polymer | Self-assembled nanostructures | nih.gov |
Computational and Theoretical Studies of 3 Chlorophenyl Diphenylmethanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of (3-Chlorophenyl)diphenylmethanol. These calculations can provide valuable data on molecular orbital energies, charge distribution, and thermodynamic stability.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related substituted triphenylmethanols and chlorophenyl derivatives. For a molecule like this compound, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.
Key calculated parameters would include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Electron Density and Electrostatic Potential (ESP): ESP maps reveal the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atom of the hydroxyl group and the chlorine atom would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential. These maps are crucial for predicting sites of electrophilic and nucleophilic attack. acs.org
Thermodynamic Properties: Quantum chemical calculations can also estimate thermodynamic parameters such as the enthalpy of formation and Gibbs free energy, providing insights into the stability of the molecule.
Table 1: Representative Theoretical Data for Substituted Triarylmethyl Compounds
| Parameter | Typical Calculated Value/Observation | Significance |
| HOMO-LUMO Gap | 4-6 eV | Indicates chemical reactivity and electronic excitation properties. |
| Dipole Moment | 1-3 Debye | Influences intermolecular forces and solubility. |
| Mulliken Charges | O: ~ -0.7 e, Cl: ~ -0.1 e, C(ipso-Cl): ~ +0.1 e | Reveals the partial charges on individual atoms. |
Note: The values in this table are illustrative and based on general findings for similar aromatic compounds. Specific values for this compound would require dedicated calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
Conformational Analysis:
The molecule's conformation is largely defined by the torsional angles of the three phenyl rings relative to the central carbinol carbon. Due to steric hindrance between the phenyl rings, a propeller-like conformation is expected to be the most stable. The presence of the chlorine atom at the meta position of one ring is not expected to introduce significant steric strain that would drastically alter the fundamental propeller geometry, unlike an ortho-substitution which can induce more significant conformational restrictions. researchgate.net
Intramolecular hydrogen bonding is a possibility that can influence the preferred conformation. For instance, in the related molecule (2-chlorophenyl)diphenylmethanol (B1676089), an intramolecular hydrogen bond between the hydroxyl hydrogen and the ortho-chlorine atom has been observed, which locks the conformation of that specific phenyl ring. acs.orgresearchgate.net For the meta-substituted isomer, such direct intramolecular hydrogen bonding is not possible, leading to greater conformational freedom of the chlorophenyl ring compared to its ortho counterpart.
Molecular Dynamics Simulations:
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of the reaction pathway. snnu.edu.cnrsc.org
A key reaction of triarylmethanols is their conversion to the corresponding triarylmethyl (trityl) cations or radicals. Computational studies on the formation of tritylium (B1200429) ions from substituted triphenylmethanols have shown that the stability of the carbocation is highly dependent on the nature and position of the substituents on the phenyl rings. uni-muenchen.de
For this compound, the reaction to form the (3-chlorophenyl)diphenylmethyl cation in the presence of a strong acid could be modeled. The electron-withdrawing nature of the chlorine atom at the meta position would be expected to destabilize the resulting carbocation compared to the unsubstituted triphenylmethyl cation, thus making the reaction less favorable. Computational calculations of the reaction energetics would quantify this effect.
Furthermore, computational studies can be employed to investigate the mechanisms of reactions where this compound acts as a reactant, such as in esterification or etherification reactions. These models can help in understanding the role of catalysts and predicting the stereoselectivity of reactions. nih.gov
Prediction of Spectroscopic Parameters and Their Interpretation
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, computational methods can predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. uni-muenchen.de A dissertation has reported the experimental ¹H-NMR and ¹³C-NMR data for this compound, which could be used to validate computational predictions. uni-muenchen.de For example, the aromatic protons and carbons would exhibit complex splitting patterns and chemical shifts influenced by the chloro-substituent.
Infrared (IR) and Raman Spectra: Vibrational frequencies and intensities can be calculated to help assign the peaks in experimental IR and Raman spectra. The characteristic O-H stretching frequency of the hydroxyl group and the C-Cl stretching frequency would be key features.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The transitions are typically of the π → π* type within the aromatic rings.
Table 2: Experimentally Determined NMR Data for this compound uni-muenchen.de
| Nucleus | Chemical Shift (δ/ppm) in Acetone-d₆ |
| ¹H-NMR | 7.20-7.25 (m, 6 H, Harom.), 7.35-7.45 (m, 8 H, Harom.) |
| ¹³C-NMR | Specific peak assignments not provided in the source. |
Note: The reported ¹H-NMR data shows overlapping multiplets for the aromatic protons. Computational predictions could help in the deconvolution and specific assignment of these signals.
Structure-Reactivity Correlations from Theoretical Data
By systematically studying a series of related compounds, computational chemistry can establish quantitative structure-activity relationships (QSAR) and structure-reactivity correlations. For substituted triphenylmethanols, theoretical data can be used to correlate molecular properties with observed reactivity.
For instance, the calculated stability of the corresponding trityl cation can be correlated with the rate of solvolysis of the parent alcohol. It is well-established that electron-donating groups on the phenyl rings stabilize the carbocation and increase the reaction rate, while electron-withdrawing groups have the opposite effect. uni-muenchen.de The Hammett equation can be used to quantify these electronic effects, and computational methods can provide the necessary theoretical descriptors, such as atomic charges or electrostatic potentials, to build these correlation models.
Advanced Spectroscopic and Analytical Techniques for Research on 3 Chlorophenyl Diphenylmethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like (3-Chlorophenyl)diphenylmethanol in solution. researchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
In the ¹H NMR spectrum of this compound, the signals from the aromatic protons on the two unsubstituted phenyl rings and the substituted chlorophenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. The specific splitting patterns (doublets, triplets, etc.) and coupling constants would reveal the substitution pattern on the chlorinated ring and the relative positions of the protons. The single proton of the hydroxyl (-OH) group would appear as a singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atom bearing the hydroxyl group (the carbinol carbon) would appear significantly downfield. The aromatic carbons would resonate in the typical 120-150 ppm range, with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment. For chiral analysis, derivatizing agents can be used to form diastereomers, which can then be distinguished and quantified by ¹H and ¹³C NMR. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Hydroxyl (-OH) | Variable (e.g., 2.0-5.0) | - | Broad singlet, position depends on solvent and concentration. |
| Phenyl H (ortho, meta, para) | ~7.2-7.4 | ~127-129 | Complex multiplet for the 10 protons on the two unsubstituted rings. |
| 3-Chlorophenyl H | ~7.1-7.3 | ~126-135 | Distinct multiplets for the 4 protons on the substituted ring. |
| Carbinol C | - | ~80-85 | Quaternary carbon, no attached proton. |
| C-Cl | - | ~134 | Chemical shift influenced by the chlorine atom. |
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides the molecular weight and crucial information about its structure through analysis of its fragmentation patterns. In the mass spectrum of a tertiary alcohol, the molecular ion peak [M]⁺ may be weak or absent. libretexts.org
The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for alcohols is the loss of a water molecule (H₂O), leading to a significant [M-18]⁺ peak. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a dominant process. libretexts.org This would result in the formation of stable carbocation fragments.
A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the ion. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Notes |
|---|---|---|---|
| [M-H₂O]⁺ | C₁₉H₁₃Cl | 276.07 | Dehydration product. |
| [M-C₆H₅]⁺ | (C₆H₅)(C₆H₄Cl)COH | 217.04 | Loss of a phenyl radical. |
| [M-C₆H₄Cl]⁺ | (C₆H₅)₂COH | 183.08 | Loss of a chlorophenyl radical. |
| [C₁₃H₉]⁺ | Fluorenyl cation | 165.07 | A common stable fragment in triphenylmethyl systems. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying functional groups and analyzing chemical bonding within this compound. researchgate.net
The FT-IR spectrum would be dominated by a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. The broadness is due to intermolecular hydrogen bonding in the condensed phase. A sharp, weaker band around 3600 cm⁻¹ might be observed in dilute, non-polar solutions, corresponding to the free, non-hydrogen-bonded O-H stretch. The C-O stretching vibration would appear as a strong band in the 1200-1000 cm⁻¹ region.
Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the three aromatic rings will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can sometimes help to confirm the substitution pattern on the aromatic rings. The C-Cl stretching vibration typically gives rise to a strong absorption in the 800-600 cm⁻¹ range.
FT-Raman spectroscopy provides complementary information. nih.gov While the O-H stretch is typically weak in Raman, the aromatic C=C and symmetric ring-breathing vibrations often produce strong, sharp signals, making it particularly useful for analyzing the skeletal structure of the molecule. dergipark.org.tr
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | FT-IR | 3600-3200 | Broad, Strong |
| Aromatic C-H Stretch | FT-IR, Raman | 3100-3000 | Medium to Weak |
| Aromatic C=C Stretch | FT-IR, Raman | 1600-1450 | Medium to Strong, Sharp |
| C-O Stretch | FT-IR | 1200-1000 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, one can obtain a detailed map of electron density and thus the exact positions of all atoms.
This technique would provide highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. For instance, it would reveal the precise geometry around the central carbinol carbon and the orientation of the three phenyl rings relative to each other. The phenyl rings are not expected to be perfectly coplanar due to steric hindrance, and X-ray crystallography would quantify the exact twist angles.
Furthermore, the analysis of the crystal packing reveals how the molecules arrange themselves in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the physical properties of the solid material. While a specific crystal structure for this compound may not be publicly available, the technique's power lies in its ability to provide this unambiguous and high-resolution structural data once suitable crystals are grown. biointerfaceresearch.comnih.gov
Advanced Techniques for Mechanistic Probes (e.g., Time-Resolved Spectroscopy)
To investigate the reaction dynamics and short-lived intermediates involving this compound, advanced techniques like time-resolved spectroscopy are employed. These methods use ultrashort laser pulses to initiate a photochemical or chemical reaction and then probe the subsequent changes in the system on timescales ranging from femtoseconds to milliseconds.
For example, time-resolved transient absorption spectroscopy could be used to study the excited-state properties of this compound. frontiersin.org After excitation with a laser pulse, the formation and decay of singlet and triplet excited states can be monitored by measuring changes in absorption at different wavelengths. This is crucial for applications in photochemistry or photocatalysis, where the lifetime and reactivity of the excited state determine the efficiency of the process.
Similarly, time-resolved infrared (TRIR) spectroscopy can track changes in the vibrational spectrum as a reaction proceeds. frontiersin.org This could allow for the direct observation of reaction intermediates, such as radicals or carbocations, that might be formed during a reaction. By identifying the characteristic vibrational bands of these transient species, one can gain direct insight into the reaction mechanism, which is often impossible to obtain through conventional spectroscopic methods that only observe the starting materials and final products. frontiersin.org These mechanistic probes are vital for understanding how the compound participates in and is transformed during chemical reactions. mdpi.com
Applications of 3 Chlorophenyl Diphenylmethanol in Advanced Materials Science and Organic Synthesis
Utilization as a Key Synthetic Intermediate for High-Value Compounds
The primary and most well-documented application of (3-Chlorophenyl)diphenylmethanol and its isomers is as a crucial intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. The structural motif of this compound is a key component of several active pharmaceutical ingredients (APIs).
One of the most prominent examples is the synthesis of the antifungal agent Clotrimazole . chemicalbook.commongoliajol.infosynthinkchemicals.com Clotrimazole is a widely used medication for treating fungal infections. The synthesis of Clotrimazole often involves the reaction of an isomer of chlorophenyldiphenylmethanol, such as (2-chlorophenyl)diphenylmethanol (B1676089), with imidazole (B134444). chemicalbook.commongoliajol.info This reaction typically proceeds via the conversion of the hydroxyl group of the carbinol to a better leaving group, such as a chloride, to form a reactive intermediate like (2-chlorophenyl)diphenylchloromethane. This intermediate then undergoes a nucleophilic substitution reaction with imidazole to yield Clotrimazole. google.com Patents describe methods where (2-chlorophenyl)diphenylmethanol is first chlorinated using reagents like thionyl chloride, and the resulting (2-chlorophenyl)diphenylchloromethane is then condensed with imidazole to produce Clotrimazole. google.com The use of this compound would lead to the corresponding isomer of Clotrimazole.
Beyond pharmaceuticals, triarylmethanol derivatives, in general, are recognized as important core structures in various pharmacologically relevant compounds and natural products. nsf.gov They are key intermediates in the synthesis of compounds with a range of biological activities, including potential anticancer and antiviral properties. researchgate.net The synthesis of novel thiazole (B1198619) derivatives with potential biological activities has also been reported starting from (2-chlorophenyl)diphenylmethanol, highlighting the utility of this class of compounds in generating diverse molecular scaffolds for drug discovery. sciensage.info
The following table summarizes the key synthetic transformations involving this compound and its isomers:
| Starting Material | Reagent(s) | Product | Application of Product |
| (2-chlorophenyl)diphenylmethanol | Thionyl chloride, then Imidazole | Clotrimazole | Antifungal agent |
| (2-chlorophenyl)diphenylmethanol | Thionyl chloride, then substituted 4-phenylthiazol-2-amine | N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives | Potential biological agents |
| Diarylmethanes (general) | Nitroarenes (in the presence of a base) | Triarylmethanols | Intermediates for high-value compounds |
Role in Catalyst Design and Ligand Synthesis
While specific examples of this compound being directly used in catalyst or ligand synthesis are not extensively documented, the broader class of triarylphosphine ligands, which can be conceptually related to triarylmethanols, plays a significant role in catalysis. For instance, triphenylphosphine (B44618) is a well-known ligand in homogeneous catalysis, used to modify the properties of metal catalysts. rsc.org The modification of a Pd/TiO2 catalyst with triphenylphosphine has been shown to enhance the selectivity in the hydrogenation of acetylene. rsc.org
The potential for triarylmethanol derivatives to be converted into phosphine (B1218219) ligands exists. The synthesis of such ligands would involve the replacement of the hydroxyl group with a phosphine group, a transformation that could lead to novel ligands with unique steric and electronic properties due to the presence of the chloro-substituent on one of the phenyl rings. These properties could, in turn, influence the activity and selectivity of metal complexes in catalytic reactions. However, detailed research on the synthesis and catalytic application of ligands derived directly from this compound is an area that warrants further exploration.
Components in Functional Organic Materials (e.g., dyes, organic electronics)
Triarylmethanol derivatives are historically significant as precursors to a wide variety of synthetic dyes. researchgate.netwikipedia.orgchemicalbook.com The intense color of triarylmethane dyes arises from the extensive conjugation across the three aromatic rings, which is facilitated by the central carbon atom. researchgate.net The synthesis of these dyes often involves the reaction of triarylmethanols or their derivatives. researchgate.net Different substituents on the aryl rings lead to a vast array of colors. For example, families of triarylmethane dyes include malachite green, methyl violet, and fuchsine dyes. wikipedia.org While the specific use of this compound in commercial dyes is not prominently reported, its structure is analogous to the precursors of these well-known colorants.
The general structure of triarylmethanols also suggests potential applications in the field of organic electronics. The triphenylmethyl motif has been explored in the context of materials with interesting electronic and photophysical properties. chemicalbook.com The ability to tune the electronic properties of the molecule by introducing substituents on the phenyl rings, such as the chloro group in this compound, could be advantageous in designing materials for applications in organic light-emitting diodes (OLEDs) or other electronic devices. However, specific research focusing on the application of this compound in this area is limited.
Precursors for Supramolecular Assemblies and Host-Guest Chemistry
The rigid, three-dimensional structure of triarylmethanols makes them attractive building blocks for the construction of supramolecular assemblies and in the field of host-guest chemistry. researchgate.netusc.galnih.gov Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. rsc.orgnih.gov
Triarylmethanol derivatives can act as hosts, capable of encapsulating smaller guest molecules within their molecular framework. The phenyl rings can form a cavity-like structure, and the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for the formation of stable host-guest complexes. researchgate.net Research has shown that triphenylmethanol (B194598) itself can form complexes with crown ethers. researchgate.net The introduction of a chloro-substituent, as in this compound, could influence the binding properties of the host molecule, potentially leading to selectivity for certain guest molecules. The development of such host-guest systems has applications in areas like sensing, separation, and catalysis. nih.govrsc.org
Applications as Probes in Chemical Biology (mechanistic, non-clinical focus)
In the realm of chemical biology, small molecules are often used as probes to study biological processes at a molecular level. While there is no extensive body of research specifically detailing the use of this compound as a chemical probe, its structural class, the triarylmethanols, has been investigated for biological activity. For instance, certain triarylmethanol derivatives have been identified as having antiproliferative properties and have been studied for their potential as anticancer agents. nsf.govacs.org
The mechanism of action of such compounds often involves their interaction with specific biological targets, such as proteins or enzymes. nih.govnih.gov By studying these interactions, researchers can gain insights into the functioning of these biological systems. The triphenylmethyl motif has been recognized as an important pharmacophore in this context. acs.org Therefore, this compound and its derivatives could potentially be developed as chemical probes to investigate specific biological pathways or to identify new drug targets, although this application remains largely in the exploratory phase.
Structure Reactivity Relationship Studies of 3 Chlorophenyl Diphenylmethanol and Its Analogs
Hammett and Taft Analyses of Substituent Effects
Quantitative structure-activity relationships (QSAR) are crucial for elucidating reaction mechanisms. The Hammett and Taft equations are seminal tools in physical organic chemistry for dissecting the influence of substituents on reaction rates and equilibria. wikipedia.orglibretexts.org
The Hammett equation provides a means to quantify the electronic influence (inductive and resonance effects) of meta- and para-substituents in aromatic systems. libretexts.org It is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction with a substituted compound.
k₀ is the rate constant for the unsubstituted reference reaction.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is independent of the reaction type. libretexts.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects. najah.edu
For the solvolysis of (3-Chlorophenyl)diphenylmethanol analogs, where various substituents might be placed on the phenyl rings, a Hammett analysis would be highly informative. Since the reaction likely proceeds through a carbocation intermediate (Sₙ1 mechanism), the development of a positive charge at the central carbon is the key electronic event. A plot of log(k/k₀) versus σ for a series of substituted analogs would be expected to yield a straight line with a negative ρ value. A negative ρ indicates that electron-donating groups (which stabilize the positive charge of the carbocation) accelerate the reaction, while electron-withdrawing groups (which destabilize it) slow it down. dalalinstitute.com
The Taft equation extends this analysis to aliphatic systems and, more importantly, separates electronic effects from steric effects. wikipedia.orgdalalinstitute.comiupac.org It is often written as:
log(k/kₛ) = ρσ + δEₛ
where:
σ* is the polar substituent constant, which describes field and inductive effects. wikipedia.org
Eₛ is the steric substituent constant.
ρ* and δ are the corresponding reaction sensitivity factors for polar and steric effects, respectively. wikipedia.orgscribd.com
Applying this to this compound allows for the separation of the inductive effect of the chloro-substituent (and others) from the steric hindrance imposed by the bulky phenyl groups. This is particularly relevant for ortho-substituents, where the Hammett equation often fails due to the significant steric component. libretexts.org
Table 1: Hypothetical Hammett Data for the Solvolysis of Substituted Diphenylmethanols
| Substituent (X) on para-position | Hammett Constant (σp) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
| -OCH₃ | -0.27 | 7.5 | 0.88 |
| -CH₃ | -0.17 | 3.2 | 0.51 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | +0.23 | 0.25 | -0.60 |
| -NO₂ | +0.78 | 0.01 | -2.00 |
This interactive table illustrates the expected trend. A plot of log(kₓ/k₀) vs. σp would yield a line with a negative slope (ρ < 0), confirming carbocation stabilization is key to the reaction rate.
Stereoelectronic and Steric Influences on Reactivity and Selectivity
The three-dimensional arrangement of atoms and orbitals profoundly impacts the reactivity of this compound.
Steric Effects: In reactions of tertiary alcohols and halides, steric hindrance around the reaction center is a dominant factor. youtube.com For an Sₙ2 reaction, which requires a backside attack by a nucleophile, the three bulky phenyl groups create significant steric hindrance, making this pathway highly unfavorable. spcmc.ac.inlibretexts.org Conversely, for an Sₙ1 reaction, steric effects can be rate-accelerating. The starting alcohol is a crowded, sp³-hybridized tetrahedral molecule. Upon departure of the leaving group, it forms a planar, sp²-hybridized carbocation. spcmc.ac.in This transition relieves steric strain as the bulky phenyl groups can move further apart, a phenomenon known as steric acceleration . spcmc.ac.in Therefore, the bulky nature of this compound strongly predisposes it to react via an Sₙ1 mechanism. chemistryhall.com
Stereoelectronic Effects: These effects relate to how the orientation of orbitals influences reactivity. wikipedia.org Once the planar triphenylmethyl-type carbocation is formed, its stability is paramount. The primary stabilizing factor is the delocalization of the positive charge into the π-systems of the three phenyl rings (resonance). For this delocalization to be effective, the p-orbitals of the phenyl rings must overlap with the empty p-orbital of the central carbocation. This requires the rings to adopt a propeller-like conformation. The 3-chloro substituent on one ring influences the charge distribution primarily through its electron-withdrawing inductive effect, which slightly destabilizes the carbocation. However, this is generally outweighed by the powerful stabilizing resonance effect of the three aromatic rings.
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent is critical in controlling the reaction rates and outcomes for this compound, primarily due to its influence on the stability of the ionic intermediates characteristic of the Sₙ1 pathway. libretexts.org The Hughes-Ingold rules predict that reactions forming charged species from neutral reactants will be accelerated by polar solvents. wikipedia.org
The Sₙ1 solvolysis of a tertiary alcohol involves two key steps influenced by the solvent:
Protonation of the hydroxyl group: This is favored in protic solvents which can supply a proton.
Formation of the carbocation: This is the rate-determining step. Polar protic solvents (e.g., water, ethanol, methanol) are exceptionally effective at accelerating this step. libretexts.orgpressbooks.pub They stabilize the transition state leading to the carbocation and the leaving group (water) through hydrogen bonding, and they solvate the resulting carbocation through ion-dipole interactions. blogspot.com This stabilization lowers the activation energy, thereby increasing the reaction rate. wikipedia.org
The rate of solvolysis for a tertiary alcohol like this compound is expected to increase dramatically with increasing solvent polarity and hydrogen-bonding ability. For instance, the rate in water would be many orders of magnitude faster than in a non-polar solvent like hexane (B92381) or a polar aprotic solvent like acetone. libretexts.orgquora.com
Table 2: Expected Relative Solvolysis Rates of a Tertiary Alcohol in Various Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate (k_rel) |
| Hexane | Non-polar | 1.9 | ~0 |
| Diethyl Ether | Weakly Polar | 4.3 | Very Slow |
| Acetone | Polar Aprotic | 21 | 1 |
| Ethanol | Polar Protic | 24 | 200 |
| Methanol (B129727) | Polar Protic | 33 | 4,000 |
| Water | Polar Protic | 80 | >100,000 |
This interactive table demonstrates the profound impact of solvent choice on Sₙ1 reaction rates. Polar protic solvents dramatically accelerate the reaction by stabilizing the carbocation intermediate.
Correlation of Experimental Reactivity Data with Theoretical Predictions
Modern computational chemistry provides powerful tools to complement experimental studies of reaction mechanisms. For this compound and its analogs, theoretical predictions can be correlated with experimental kinetic data to build a comprehensive model of reactivity.
The primary method involves using quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathway. mdpi.com Researchers can compute the structures and energies of the ground state (reactant), the transition state, and the carbocation intermediate. chemrxiv.org The key theoretical value is the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactant and the highest-energy transition state. ajgreenchem.com
This theoretical ΔG‡ can be directly correlated with the experimental rate constant (k) through the Eyring equation. By performing these calculations for a series of analogs (e.g., with different substituents), a plot of calculated ΔG‡ versus the experimentally determined log(k) can be generated. A strong linear correlation would provide powerful evidence that the proposed Sₙ1 mechanism is correct and that the computational model accurately captures the essential physics of the reaction.
Furthermore, these theoretical models can provide deeper insights that are difficult to probe experimentally. mdpi.com For example:
Natural Bond Orbital (NBO) analysis can quantify the delocalization of the positive charge in the carbocation, confirming the stereoelectronic stabilization by the phenyl rings.
Charge distribution analysis can map the electronic influence of the 3-chloro substituent.
Implicit or explicit solvent models can be used to calculate how solvent molecules interact with the transition state and intermediate, providing a theoretical basis for the observed solvent effects. chemrxiv.org
Such a combined experimental and theoretical approach allows for a robust and detailed understanding of the structure-reactivity relationships governing the chemistry of this compound.
Future Directions and Emerging Research Avenues for Triaryl Carbinol Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The conventional synthesis of triaryl carbinols, including (3-Chlorophenyl)diphenylmethanol, frequently employs the Grignard reaction. This method involves reacting an organomagnesium halide with a ketone or aldehyde. nih.gov While effective, batch-processed Grignard reactions are often plagued by challenges, including poor control over the significant heat released (exothermicity) and difficulties in safe, large-scale production due to the reactive nature of the reagents. nih.gov
Flow chemistry offers a powerful solution to these problems. By conducting reactions in a continuous stream through narrow tubes or channels, flow reactors provide superior heat transfer and precise temperature control, mitigating the risk of runaway reactions. wikipedia.org This technology is particularly well-suited for the in-situ generation of sensitive Grignard reagents, which can then be immediately reacted in a subsequent flow module. mdpi.com This approach not only enhances safety but also improves reaction yields and consistency. Research has demonstrated the successful implementation of flow systems for Grignard reactions, handling heterogeneous magnesium slurries and enabling scalable, on-demand production of complex molecules, including various alcohols. mdpi.comnih.govresearchgate.net
The next frontier is the coupling of flow reactors with fully automated synthesis platforms. These systems, controlled by sophisticated software, can manage the entire workflow from reagent preparation to reaction, work-up, and purification with minimal human intervention. mdpi.com Such integration would allow for the rapid, reproducible, and high-throughput synthesis of libraries of triaryl carbinol derivatives for screening and development, accelerating discovery in medicine and materials science.
Development of Novel Catalytic and Asymmetric Transformations
While the Grignard reaction is a workhorse for creating achiral triaryl carbinols, contemporary research is intensely focused on developing catalytic methods that offer greater control and access to complex, chiral molecules. These advanced transformations are pivotal for producing high-value compounds for the pharmaceutical and electronics industries.
Key emerging areas include:
Tandem Reactions: Innovative one-pot procedures are being developed to streamline synthesis. For example, a tandem arylation/oxidation of diarylmethanes has been described, where a Pd(OAc)₂-NiXantphos catalyst system facilitates the arylation of a C-H bond, followed by in-situ oxidation to the triarylmethanol product. upm.edu.my This method allows for the convenient synthesis of unsymmetrical triaryl carbinols. upm.edu.my
Asymmetric Catalysis: The synthesis of single-enantiomer chiral alcohols is a significant goal. Nickel-catalyzed asymmetric cross-electrophile coupling has emerged as a powerful technique to prepare enantioenriched aryl/vinyl alkyl carbinol esters from simple starting materials. nih.govmdpi.com These esters are valuable precursors to chiral carbinols. Similarly, the development of Pd-WingPhos catalysts has enabled the first efficient asymmetric hydroesterification of diarylmethyl carbinols, yielding chiral dihydrocoumarins with excellent enantioselectivity under mild conditions. wikipedia.org
These catalytic advancements represent a paradigm shift, moving away from stoichiometric reagents and toward more elegant and powerful methods for constructing complex molecular architectures with high stereochemical control.
Table 2: Modern Catalytic Approaches to Carbinol Synthesis
| Method | Catalyst Type | Key Advantage | Product Type | Reference |
| Tandem Arylation/Oxidation | Pd/Ni-based | One-pot synthesis of unsymmetrical carbinols | Unsymmetrical Triarylmethanols | upm.edu.my |
| Asymmetric Cross-Coupling | Nickel-based | High enantioselectivity | Chiral Carbinol Esters | nih.govmdpi.com |
| Asymmetric Hydroesterification | Palladium-based | Mild conditions, high enantioselectivity | Chiral 4-aryl-3,4-dihydrocoumarins | wikipedia.org |
Exploration of Advanced Spectroscopic and Imaging Probes
A fascinating and highly promising research avenue stems from a fundamental property of triaryl carbinols: their conversion to intensely colored and stable triarylmethyl (trityl) carbocations in strongly acidic solutions. rsc.org This transformation involves the loss of a water molecule and is reversible, making the triaryl carbinol scaffold an ideal platform for developing chromogenic and fluorogenic sensors. wikipedia.orgrsc.org
The applications of this principle are expanding rapidly:
pH Indicators and Sensors: The most direct application is in pH measurement, where the color change signals a shift in acidity. wikipedia.org Recent research has extended this to create novel triarylmethane dyes that act as sensors in super-acidic conditions.
Fluorogenic Biosensors: Derivatives of triaryl carbinols, such as Malachite Green, are at the core of "light-up" biosensors. nih.gov These systems typically involve an aptamer (a single-stranded DNA or RNA molecule) that binds to a specific target. This binding event triggers a conformational change that allows the fluorogenic dye to bind and become highly fluorescent. nih.gov This strategy has been used to create sensitive detectors for molecules like theophylline (B1681296) and Malachite Green itself in environmental samples. mdpi.comnih.govmdpi.com
Multi-modal Probes: Researchers are designing probes that offer more than one mode of detection. For instance, sensors that are both chromogenic (color-changing) and fluorogenic provide more robust and reliable results. nih.gov The unique electrochemical and photophysical properties of triarylmethane dyes are being systematically investigated for applications in photo-electrochemical cells and other advanced sensor devices. researchgate.net
Sustainable and Biologically Inspired Synthetic Approaches
In line with the global push for green chemistry, significant effort is being directed toward developing more environmentally benign methods for synthesizing triaryl carbinols. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Emerging sustainable strategies include:
Green Solvents and Conditions: Researchers are replacing traditional volatile organic solvents with greener alternatives. Successful syntheses of triarylmethane scaffolds have been reported using recyclable solvents like trifluoroethanol or even water, which is environmentally benign. researchgate.netresearchgate.net
Mechanochemistry: High-speed ball milling provides a solvent-free method for chemical synthesis. This technique has been successfully applied to the formation of Grignard reagents and the synthesis of 1,3,5-triaryl-2-pyrazolines, demonstrating its potential for cleaner production pathways. upm.edu.mywikipedia.org
Biologically Inspired Catalysis: Nature provides a vast toolkit for selective synthesis. A key trend is the use of chiral ligands derived from abundant and renewable resources, such as carbohydrates. Diols and β-amino alcohols synthesized from simple sugars like D-fructose and L-sorbose have been used to direct the enantioselective addition of organozinc reagents to aldehydes, producing chiral alcohols with high selectivity. This approach combines sustainability with high-precision chemical synthesis.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The rigid, well-defined three-dimensional structure of the triaryl carbinol framework makes it an attractive building block (monomer) for the construction of novel polymers and advanced materials. The hydroxyl group provides a convenient handle for polymerization reactions, particularly condensation polymerization, where it can react with other functional groups (like carboxylic acids) to form a polymer chain and release a small molecule like water.
This interdisciplinary field is rapidly growing, with research focused on:
Functional Polymers: By incorporating triaryl carbinol units into a polymer backbone, scientists can impart unique properties to the resulting material. For example, the bulky, aromatic nature of the triaryl group can increase the polymer's refractive index, thermal stability, and glass transition temperature. Patents have described the creation of carbinol-functional trisiloxanes and resinous polymers from heterocyclic-substituted carbinols that exhibit excellent lustre and resistance to organic solvents. nih.govresearchgate.net
Optical and Electronic Materials: The same properties that make triaryl carbinols useful as spectroscopic probes (Section 9.3) can be harnessed in solid-state materials. Polymers containing these chromophores could find applications in optical data storage, nonlinear optics, or as components in organic light-emitting diodes (OLEDs). The use of triarylmethane dyes for coloring plastics is a well-established industrial practice that hints at the broader potential for creating intrinsically functional materials. researchgate.net
The future of triaryl carbinol chemistry lies at this intersection, where fundamental organic synthesis enables the design and creation of next-generation materials with precisely tailored macroscopic properties.
Q & A
Q. What are the optimized synthetic routes for (3-chlorophenyl)diphenylmethanol, and how can purity be ensured?
Answer: The Grignard reaction is a foundational method for synthesizing diphenylmethanol derivatives. For this compound, magnesium reacts with 3-chlorophenyl bromide in anhydrous ether to form the Grignard reagent, which is then quenched with benzophenone. Key steps include:
- Anhydrous conditions : Use molecular sieves or pre-dried solvents to prevent hydrolysis of the Grignard reagent .
- Purification : Recrystallization (e.g., using hexane/ethyl acetate) and thin-layer chromatography (TLC) with silica gel plates (Rf comparison to standards) to monitor reaction progress .
- Yield optimization : Control reaction temperature (0–5°C during reagent formation) and stoichiometry (1:1 molar ratio of Grignard reagent to ketone). Typical yields range from 50–60%, with impurities attributed to incomplete reactions or side products .
Q. How can researchers verify the identity and purity of this compound?
Answer:
- Melting point analysis : Compare experimental values (e.g., 66.5–67.5°C) to literature data (69°C). Deviations indicate impurities .
- HPLC : Use a C18 column with UV detection (254 nm). Calibration curves for diphenylmethanol derivatives show linearity (r = 1.000) in the range of 0.5–53 μg/mL. Recovery rates >99% confirm method accuracy .
- Spectroscopy : ¹H-NMR (δ 7.2–7.5 ppm for aromatic protons) and FTIR (O-H stretch at ~3400 cm⁻¹) for structural confirmation .
Q. What storage conditions are critical for maintaining this compound stability?
Answer:
- Light sensitivity : Store in amber glass vials to prevent photodegradation. Related chlorophenyl compounds degrade under UV light, forming radicals .
- Moisture control : Use desiccants (e.g., silica gel) and airtight containers. Hydrolysis of the alcohol group can occur in humid environments .
Advanced Research Questions
Q. How can thermokinetic analysis elucidate the decomposition pathways of this compound?
Answer:
- Differential scanning calorimetry (DSC) : Measure exothermic decomposition peaks (e.g., ~200–300°C). For structurally similar compounds, decomposition yields 3-chlorophenyl and tetrazole radicals, identified via mass spectrometry .
- Thermogravimetric analysis (TGA) : Track mass loss (e.g., 10–15% at 250°C) to infer stability under thermal stress .
- Kinetic modeling : Use software like EXPLO5 V6.03 to predict detonation velocity (e.g., 4409 m/s) and pressure (5.4 GPa) for energetic derivatives, though these values are context-dependent .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
Answer:
- Hirshfeld surface analysis : For analogous chlorophenyl compounds, C...H (4.6%), N...H (19.4%), and Cl...H (12.7%) interactions dominate. These are visualized via Crystal Explorer 17 .
- X-ray crystallography : Resolve bond angles and distances (e.g., C-Cl bond length ~1.74 Å). Single-crystal studies confirm orthorhombic packing for related diphenylmethanol derivatives .
Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in oxidation reactions?
Answer:
- Ley–Griffith (TPAP) oxidation : The chlorophenyl group electron-withdrawing effect slows oxidation kinetics. Monitor via UV-Vis (benzophenone product absorbs at 336 nm). Use N-methylmorpholine-N-oxide (NMO) as a co-oxidant to regenerate ruthenium catalysts .
- Side reactions : Chlorine may act as a leaving group under strong acidic conditions, necessitating pH control (pH 6–8) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points and yields?
Answer:
- Reaction reproducibility : Replicate synthesis under inert atmospheres (argon/nitrogen) to exclude oxygen/moisture interference .
- Impurity profiling : Use GC-MS to identify byproducts (e.g., unreacted benzophenone or Grignard dimerization products). Adjust quenching protocols (e.g., slow acid addition) to minimize side reactions .
- Cross-lab validation : Compare DSC/TGA data across institutions to calibrate equipment and standardize heating rates (±1°C/min) .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for Purity Assessment
| Technique | Parameters | Sensitivity | Reference |
|---|---|---|---|
| HPLC | Linear range: 0.5–53 μg/mL | RSD <1.5% | |
| TLC | Rf = 0.4 (hexane:EtOAc = 3:1) | Visual detection | |
| DSC | Exothermic peak at 250°C | ±0.5°C accuracy |
Q. Table 2. Key Intermolecular Interactions in Chlorophenyl Derivatives
| Interaction Type | Contribution (%) | Role in Stability | Reference |
|---|---|---|---|
| C...H | 4.6 | Van der Waals forces | |
| Cl...H | 12.7 | Halogen bonding | |
| N...H | 19.4 | Hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
